Product packaging for 2,2-Dimethylthiane-4-carbonyl chloride(Cat. No.:CAS No. 74376-78-6)

2,2-Dimethylthiane-4-carbonyl chloride

Cat. No.: B14449100
CAS No.: 74376-78-6
M. Wt: 192.71 g/mol
InChI Key: RJGGOSXPRNHSRY-UHFFFAOYSA-N
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Description

2,2-Dimethylthiane-4-carbonyl chloride is a specialized acyl chloride reagent that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring a constrained thiane (tetrahydrothiopyran) ring with geminal dimethyl groups, is of significant interest for creating novel molecular architectures with potential biological activity. As a highly electrophilic reagent, its primary research application is as a key building block for the introduction of the 2,2-dimethylthiane-4-carbonyl moiety into target molecules through nucleophilic acyl substitution reactions. This includes its use in the synthesis of amides, esters, and ketones, which may be screened as potential pharmaceutical candidates or used in material science. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in modulating the lipophilicity and conformational stability of lead compounds due to the steric and electronic properties of the substituents on the ring. This product is intended for use by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClOS B14449100 2,2-Dimethylthiane-4-carbonyl chloride CAS No. 74376-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74376-78-6

Molecular Formula

C8H13ClOS

Molecular Weight

192.71 g/mol

IUPAC Name

2,2-dimethylthiane-4-carbonyl chloride

InChI

InChI=1S/C8H13ClOS/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3

InChI Key

RJGGOSXPRNHSRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)C(=O)Cl)C

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethylthiane 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moietycrunchchemistry.co.uklibretexts.org

The general mechanism for nucleophilic acyl substitution begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. libretexts.orgyoutube.com

When 2,2-Dimethylthiane-4-carbonyl chloride is exposed to water, it undergoes a rapid hydrolysis reaction to form 2,2-Dimethylthiane-4-carboxylic acid and hydrochloric acid (HCl). libretexts.orgorgoreview.comwikipedia.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. orgoreview.comdocbrown.info The process is typically initiated by the attack of a water molecule on the carbonyl carbon. orgoreview.comdocbrown.info The resulting tetrahedral intermediate eliminates a chloride ion, and a subsequent deprotonation step, often facilitated by another water molecule or a base, yields the final carboxylic acid product. youtube.comdocbrown.info Due to the formation of HCl, this reaction is often performed in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acid byproduct and drive the reaction to completion. libretexts.orgorgoreview.com Because of their reactivity with water, even moisture in the air, acyl chlorides must be handled under anhydrous conditions. chemistrysteps.comlibretexts.org

The reaction of this compound with an alcohol, a process known as alcoholysis, yields an ester. libretexts.orgjove.com This is a highly effective and common laboratory method for preparing esters because the reaction is generally irreversible. libretexts.org The mechanism is analogous to hydrolysis, with the alcohol's oxygen atom acting as the nucleophile. chemguide.co.ukchemistrysteps.com The alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating HCl and forming the ester. chemguide.co.ukjove.com To neutralize the HCl byproduct, a weak base such as pyridine is typically added to the reaction mixture. libretexts.orgjove.com The rate of this reaction can be significantly affected by steric hindrance; primary alcohols react more readily than secondary, which are more reactive than tertiary alcohols. libretexts.org

Reaction Summary Table: Hydrolysis and Alcoholysis
Reaction TypeNucleophileProduct Functional GroupByproduct
HydrolysisWater (H₂O)Carboxylic AcidHCl
AlcoholysisAlcohol (R'OH)EsterHCl

Aminolysis, the reaction of this compound with ammonia, primary amines, or secondary amines, produces the corresponding amides. libretexts.orglibretexts.org This reaction proceeds through the standard nucleophilic addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile. savemyexams.comsavemyexams.com The reaction is typically vigorous. savemyexams.com

With ammonia, a primary amide is formed. Primary amines yield secondary (N-substituted) amides, and secondary amines result in tertiary (N,N-disubstituted) amides. chemistrysteps.com Because the reaction produces HCl, two equivalents of the amine are generally required. crunchchemistry.co.ukpressbooks.pub The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. savemyexams.comcrunchchemistry.co.uk Alternatively, a different base, like pyridine, can be used to scavenge the HCl. fishersci.it Tertiary amines, lacking a proton on the nitrogen atom, cannot form stable amides but can act as catalysts.

This compound can react with a carboxylic acid or, more commonly, a carboxylate salt to form a carboxylic acid anhydride. libretexts.orglibretexts.orgchemistrysteps.com When reacting with a carboxylic acid, the oxygen of the acid's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. wikipedia.orgyoutube.com The subsequent elimination of HCl yields the anhydride. youtube.com This method can be used to synthesize both symmetrical and mixed (unsymmetrical) anhydrides. libretexts.orglibretexts.org A weak base is often used to neutralize the HCl byproduct. pressbooks.pub

Interactive Reaction Data
NucleophileProduct ClassSpecific Product Example (with Ethanol)
WaterCarboxylic Acid2,2-Dimethylthiane-4-carboxylic acid
Alcohol (e.g., Ethanol)EsterEthyl 2,2-dimethylthiane-4-carboxylate
Amine (e.g., Methylamine)AmideN-methyl-2,2-dimethylthiane-4-carboxamide
Carboxylate (e.g., Acetate)AnhydrideAcetic 2,2-dimethylthiane-4-carboxylic anhydride

Reduction Reactions of the Carbonyl Chloride Functional Group

The carbonyl chloride group is readily reduced by hydride-donating reagents. The outcome of the reduction depends on the strength and stoichiometry of the reducing agent used.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce this compound completely to the corresponding primary alcohol, (2,2-dimethylthian-4-yl)methanol. libretexts.orgchemistrysteps.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is itself rapidly reduced by LiAlH₄ to the alcohol. libretexts.orgchemistrysteps.comyoutube.com

To achieve a chemoselective reduction and isolate the aldehyde, a less reactive, sterically hindered reducing agent is required. chemistrysteps.comorgoreview.com Lithium tri-tert-butoxyaluminum hydride, [LiAlH(O-t-Bu)₃], is a suitable reagent for this transformation. chemistrysteps.comorgoreview.comblogspot.com This milder reagent reacts more rapidly with the highly reactive acyl chloride than with the resulting aldehyde, allowing the reaction to be stopped at the aldehyde stage, yielding 2,2-Dimethylthiane-4-carbaldehyde. orgoreview.comlibretexts.orgchemistrysteps.com Performing the reaction at low temperatures (e.g., -78 °C) is crucial for isolating the aldehyde in good yield. chemistrysteps.comblogspot.comchemistrysteps.com

Complete Reduction Pathways to Alkane Derivatives (e.g., Clemmensen-type reduction of potential intermediates)

The direct, single-step reduction of the acyl chloride functional group in this compound to an alkane (a methyl group) is a challenging transformation that typically requires a multi-step approach. The most common strategies involve an initial conversion of the acyl chloride to a more readily reducible aldehyde or ketone intermediate, followed by a deoxygenation reaction. chemistrysteps.comyoutube.com More direct, modern methods using hydrosilanes have also been developed for aliphatic acyl chlorides. acs.orgresearchgate.net

A primary two-step pathway involves:

Conversion to a Carbonyl Intermediate: The highly reactive acyl chloride is first transformed into a ketone or aldehyde. This can be achieved via Friedel-Crafts acylation with an aromatic substrate to yield a ketone or through partial reduction using a sterically hindered and less reactive hydride reagent, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), which can selectively reduce acyl chlorides to aldehydes at low temperatures. chemistrysteps.comwikipedia.org

Deoxygenation of the Carbonyl Intermediate: Once the ketone or aldehyde is formed, classic reduction methods can be employed to convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The two most prominent methods are the Clemmensen reduction and the Wolff-Kishner reduction, which are complementary based on the substrate's stability to acid or base. organic-chemistry.orgmasterorganicchemistry.com

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones but can be less efficient for aliphatic or cyclic ketones. wikipedia.orglibretexts.org The substrate must be stable under strongly acidic conditions. The mechanism is complex and thought to occur on the surface of the zinc, possibly involving organozinc intermediates. wikipedia.orglibretexts.org

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. quora.comwikipedia.org The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and heating, eliminates nitrogen gas (N₂) to form a carbanion that is subsequently protonated to yield the alkane. masterorganicchemistry.comwikipedia.org The evolution of thermodynamically stable nitrogen gas is a key driving force for the reaction. chemtube3d.com This method is ideal for substrates that are sensitive to acid. masterorganicchemistry.com

Another alternative is the Mozingo reduction , which involves the conversion of the carbonyl to a thioacetal or thioketal, followed by desulfurization with Raney Nickel (Ra-Ni). masterorganicchemistry.comyoutube.comyoutube.com

The table below compares the primary methods for the deoxygenation of a ketone/aldehyde intermediate derived from this compound.

Reduction MethodReagents & ConditionsMechanism HighlightsAdvantagesLimitations
Clemmensen ReductionZn(Hg), conc. HCl, heat annamalaiuniversity.ac.inComplex, heterogeneous reaction on zinc surface; involves organozinc intermediates. wikipedia.orgEffective for acid-stable compounds, particularly aryl-alkyl ketones. annamalaiuniversity.ac.inStrongly acidic conditions; not suitable for acid-sensitive substrates. libretexts.org Less effective for some aliphatic ketones. wikipedia.org
Wolff-Kishner ReductionH₂NNH₂, KOH, ethylene glycol, heat masterorganicchemistry.comquora.comFormation of a hydrazone, followed by base-catalyzed elimination of N₂ gas. wikipedia.orgEffective for base-stable compounds; complementary to Clemmensen reduction. masterorganicchemistry.comStrongly basic, high-temperature conditions; not suitable for base-sensitive or thermally labile substrates. organicchemistrytutor.com
Mozingo Reduction1. HS(CH₂)₂SH, H⁺ 2. H₂, Raney Nickel masterorganicchemistry.comyoutube.comFormation of a cyclic thioacetal, followed by reductive C-S bond cleavage (desulfurization). masterorganicchemistry.comMild, neutral conditions.Requires two steps; Raney Nickel can be pyrophoric. chem-station.com

Electrophilic and Radical Transformations on the Thiane (B73995) Ring System

The sulfur atom in the 2,2-dimethylthiane ring is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (B87167) and sulfone. This transformation proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. The selectivity of the reaction—stopping at the sulfoxide or proceeding to the sulfone—is highly dependent on the choice of oxidizing agent, stoichiometry, and reaction conditions.

Oxidation to Sulfoxide: To selectively obtain the this compound 1-oxide (the sulfoxide), milder oxidizing agents or a controlled stoichiometry (typically one equivalent) of a stronger oxidant are employed. Common reagents for this selective oxidation include sodium periodate (B1199274) (NaIO₄) and hydrogen peroxide (H₂O₂) under carefully controlled conditions.

Oxidation to Sulfone: The formation of this compound 1,1-dioxide (the sulfone) requires more potent oxidizing agents or an excess of the oxidant (typically two or more equivalents). Reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide can achieve this complete oxidation.

The following table summarizes various reagents used for the oxidation of sulfides.

Oxidizing AgentTypical ConditionsPrimary ProductNotes
Hydrogen Peroxide (H₂O₂)Acetic acid or other solvents; may use catalysts (e.g., SeO₂, W, V).Sulfoxide or SulfoneSelectivity is controlled by stoichiometry and catalyst choice.
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), 0°C to room temp.Sulfoxide or Sulfone~1 equivalent yields the sulfoxide; ≥2 equivalents yield the sulfone.
Sodium Periodate (NaIO₄)Aqueous methanol (B129727), 0°C to room temp.SulfoxideA mild and selective reagent for sulfoxide formation.
Potassium Permanganate (KMnO₄)Aqueous solution, often with acetic acid.SulfoneA very strong oxidizing agent that is difficult to stop at the sulfoxide stage.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Aqueous methanol or acetone.SulfoneA powerful and convenient oxidant for converting sulfides to sulfones.

The six-membered thiane ring in 2,2-dimethylthiane is generally stable and conformationally flexible, exhibiting minimal ring strain. Therefore, ring-opening reactions typically require either harsh conditions or specific activation of the ring. The concept of "strained thiane derivatives" implies systems where the thiane ring is part of a more complex, rigid structure, such as a bicyclic or polycyclic framework, which would increase its reactivity.

One of the most definitive ring-opening reactions for thioethers is reductive desulfurization . This process involves the cleavage of both carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. organicreactions.org The most common reagent for this transformation is Raney Nickel, a finely divided, hydrogen-rich nickel catalyst. masterorganicchemistry.comchem-station.com Treating this compound (or a derivative thereof) with Raney Nickel would lead to the complete cleavage of the heterocyclic ring, yielding an acyclic alkane derivative. masterorganicchemistry.comresearchgate.net This reaction is mechanistically complex but effectively removes the sulfur atom from the molecule. chem-station.com

In hypothetically strained systems, ring expansions and rearrangements can be initiated by forming a sulfonium (B1226848) ylide. An ylide is a neutral molecule with adjacent positive and negative formal charges. libretexts.orgyoutube.com Formation of a thianium ylide from the sulfur atom, followed by rearrangement, could lead to ring expansion. Photochemical methods have been shown to induce ring expansion in smaller, more strained sulfur heterocycles like thietanes via ylide intermediates, providing a pathway to five-membered thiolanes. researchgate.net While less common for stable thianes, such a pathway could be envisioned for a strained derivative, where the release of ring strain provides a thermodynamic driving force for the rearrangement.

Transition Metal-Catalyzed Transformations Involving this compound as a Substrate

This compound possesses two key sites for potential interaction with transition metal catalysts: the reactive acyl chloride group and the sulfur atom of the thiane ring. This duality presents both opportunities for functionalization and challenges related to catalyst inhibition.

The acyl chloride moiety is a versatile electrophile for a variety of palladium-catalyzed cross-coupling reactions. A particularly relevant transformation is decarbonylative coupling . In these reactions, a Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the acyl chloride. The resulting acyl-palladium(II) complex can then extrude carbon monoxide (CO) to form an alkyl-palladium(II) species. This intermediate can then participate in standard cross-coupling catalytic cycles, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov This effectively transforms the -COCl group into a wide range of other functional groups.

However, a significant challenge in applying these methods is the presence of the thioether functionality in the thiane ring. Sulfur compounds are well-known to be potent inhibitors or poisons for many transition metal catalysts, particularly palladium. nih.govresearchgate.net The lone pairs on the sulfur atom can coordinate strongly to the metal center, occupying coordination sites and deactivating the catalyst, thereby preventing the desired catalytic cycle at the acyl chloride. researchgate.net

Overcoming this challenge typically requires careful selection of ligands and reaction conditions. Bulky, electron-rich phosphine (B1218219) ligands (such as those used in Buchwald-Hartwig chemistry) can sometimes stabilize the catalytic species and favor the desired reaction pathway over catalyst sequestration by the sulfur atom. acsgcipr.orgthieme-connect.de

The table below outlines potential transition metal-catalyzed reactions and the associated challenges.

Reaction TypeCoupling PartnerPotential Product Functional GroupKey Challenge
Decarbonylative Suzuki CouplingOrganoboron Reagent (R-B(OR)₂)-R (Alkyl, Aryl)Sulfur poisoning of the palladium catalyst. researchgate.net
Decarbonylative Heck ReactionAlkene-CH=CHRCompetition between sulfur coordination and alkene coordination to the Pd center.
Decarbonylative Sonogashira CouplingTerminal Alkyne-C≡CRRequires both Pd and Cu catalysts, both of which can be inhibited by sulfur.
Decarbonylative Amination (Buchwald-Hartwig)Amine (R₂NH)-NR₂Strong coordination of both the sulfur atom and the amine nucleophile to the catalyst. acsgcipr.org
Fukuyama CouplingOrganozinc ReagentKetone (-C(O)R)Direct (non-decarbonylative) coupling to form a ketone; catalyst poisoning remains a concern.

Synthesis and Exploration of 2,2 Dimethylthiane 4 Carbonyl Chloride Derivatives and Analogs

Structurally Modified Thiane-4-carbonyl Derivatives

The reactivity and properties of the thiane-4-carbonyl chloride core can be finely tuned by introducing various substituents onto the heterocyclic ring. These modifications are crucial for developing structure-reactivity relationships that guide further molecular design.

The introduction of alkyl and aryl groups onto the thiane (B73995) ring can significantly influence the reactivity of the carbonyl chloride moiety through steric and electronic effects. Generally, the reactivity of carbonyl compounds is dependent on the molecular structure. researchgate.net For α,β-unsaturated carbonyl compounds, for instance, methyl substitution on the vinyl carbon atoms can diminish reactivity. researchgate.netnih.gov While 2,2-dimethylthiane-4-carbonyl chloride is a saturated system, similar principles of steric hindrance apply. The gem-dimethyl group at the 2-position already imposes significant steric bulk, which can influence the approach of nucleophiles to the carbonyl carbon at the 4-position.

Further substitution with alkyl or aryl groups at other positions on the thiane ring would be expected to modulate this reactivity. Electronically diverse substituents are generally well-tolerated in reactions involving carbene intermediates derived from aldehydes, suggesting that a range of functionalized thiane rings could be accessible. nih.gov

Structure-reactivity studies often quantify how such substitutions impact reaction rates and equilibrium positions. For example, the presence of an acetylenic or olefinic moiety conjugated to a carbonyl group is a key structural feature associated with reactivity towards glutathione, conveying the capacity for Michael-addition. researchgate.netnih.gov While not directly applicable to the saturated thiane ring, this highlights the profound impact of adjacent functional groups on carbonyl reactivity. In the context of the thiane ring, the electron-donating nature of alkyl groups would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing reactions with nucleophiles compared to an unsubstituted ring. Conversely, the introduction of electron-withdrawing aryl groups could enhance reactivity.

The synthesis of chiral sulfur-containing heterocycles is of great interest due to their prevalence in bioactive molecules and their use as chiral ligands. nsf.gov Achieving enantioselectivity in the synthesis of derivatives of this compound would likely involve either the use of chiral starting materials or the application of asymmetric catalysis.

One potential strategy is the asymmetric hydrogenation of a corresponding substituted thiophene (B33073) precursor, although this method has shown limitations, with good enantioselectivity observed for only a select number of thiophenes with specific aryl substituents. nsf.gov A more versatile approach could involve the asymmetric desymmetrization of oxetanes, which has been successfully used to synthesize chiral tetrahydrothiophenes with excellent enantioselectivities. nsf.gov This method is particularly notable for its ability to generate all-carbon quaternary stereocenters. nsf.gov

Another powerful tool is organocatalysis. Chiral cinchona alkaloid squaramides, for example, have been used to catalyze the asymmetric addition of nitromethane (B149229) to chalcone (B49325) derivatives, yielding products with excellent enantioselectivities (up to 99%). researchgate.net Similar catalyst systems could potentially be adapted for reactions involving thiane precursors to establish chirality. The development of catalytic systems that enhance reactivity through Lewis acid activation, combined with chiral ligands, has proven effective for the enantioselective synthesis of other chiral heterocycles like pyridines. nih.gov

Table 2: Potential Enantioselective Pathways for Chiral Thiane Derivatives | Pathway | Description | Potential Advantages | Key Reference Concept | | :--- | :--- | :--- | :--- | | Asymmetric Hydrogenation | Catalytic hydrogenation of a thiophene precursor using a chiral catalyst. | Direct route to saturated chiral ring. | Limited scope demonstrated for certain thiophenes. nsf.gov | | Asymmetric Desymmetrization | Ring-opening of a prochiral intermediate (e.g., an oxetane) with a sulfur nucleophile, catalyzed by a chiral acid. | Can generate quaternary stereocenters with high enantioselectivity. nsf.gov | | Organocatalysis | Use of small chiral organic molecules (e.g., cinchona alkaloids) to catalyze a stereoselective reaction. | Metal-free conditions, often high enantioselectivity. researchgate.net | | Chiral Pool Synthesis | Starting with a readily available enantiopure precursor to build the thiane ring. | Chirality is predetermined by the starting material. | Relies on availability of suitable chiral precursors. nsf.gov |

Related Sulfur Heterocyclic Ring System Analogs (e.g., Thiophene, Dithiane derivatives)

To understand the chemical space around this compound, it is instructive to examine its analogs based on other sulfur-containing heterocyclic rings, such as thiophene and dithiane. These analogs often exhibit different electronic properties and reactivity profiles.

Thiophene is an aromatic five-membered heterocycle. Its derivatives are widely studied and have significant biological activities. nih.gov Thiophene-2-carbonyl chloride is a key intermediate and a close structural analog. scispace.com It can be synthesized through various methods. One common approach is the Friedel-Crafts acylation of thiophene with phosgene (B1210022) or oxalyl chloride in the presence of a Lewis acid like aluminum chloride. google.comgoogle.com The reaction conditions, such as temperature, are critical to favor the formation of the acid chloride over the corresponding ketone. google.com For example, reacting thiophene with substantially equimolar quantities of phosgene and aluminum chloride at low temperatures (-15° to -25° C) can produce thiophenecarbonyl chloride in good yields. google.com Thiophene-2-carbonyl chloride can then be used to synthesize a variety of derivatives, such as thiophene-thiourea compounds, by reacting it with ammonium (B1175870) thiocyanate (B1210189) followed by an amine. scispace.com

Dithiane derivatives, containing two sulfur atoms in a six-membered ring, represent another class of analogs. These compounds are important in organic synthesis, and their derivatives have been explored for applications such as colorimetric sensors. nih.gov The synthesis of dithiane-containing structures can be achieved through various cyclization strategies.

Table 3: Comparison of Thiane, Thiophene, and Dithiane Carbonyl Chloride Analogs

Feature Thiane-4-carbonyl chloride Thiophene-2-carbonyl chloride 1,3-Dithiane-2-carbonyl chloride
Ring System Saturated 6-membered ring Aromatic 5-membered ring Saturated 6-membered ring with two S atoms
Geometry Puckered (e.g., chair conformation) Planar Puckered (chair conformation)
Electronic Nature Aliphatic thioether Electron-rich aromatic Acetal-like, C-2 proton is acidic
Synthesis of Parent Acyl Chloride From corresponding carboxylic acid (e.g., with SOCl₂) Friedel-Crafts acylation of thiophene google.comgoogle.com From corresponding carboxylic acid

| Typical Reactivity | Nucleophilic acyl substitution youtube.com | Electrophilic aromatic substitution on ring; Nucleophilic acyl substitution at side chain nih.gov | C-H acidity at C-2; Nucleophilic acyl substitution |

Mechanistic Investigations into the Formation of Complex Derivatives

The formation of complex derivatives from this compound is governed by the fundamental reactivity of the acyl chloride functional group. The general mechanism for reactions of acyl chlorides with nucleophiles (Nu-H) is a two-stage process known as nucleophilic addition-elimination. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. youtube.com A final deprotonation step often occurs if the nucleophile was neutral (e.g., water, alcohol, or an amine). libretexts.org

More complex transformations can involve intramolecular reactions or rearrangements. For instance, photochemical ring expansion reactions have been studied as a method to synthesize tetrahydrothiophenes (thiolanes) from smaller thietane (B1214591) rings. rsc.orgresearchgate.net Mechanistic studies, including DFT calculations, on such reactions suggest they can proceed via a diradical pathway following the formation of a sulfur ylide. rsc.orgresearchgate.net While this applies to the formation of the ring itself, similar computational approaches, like Density Functional Theory (DFT), are invaluable for investigating the mechanisms of derivative formation. DFT calculations have been used to study the formation of benzothiazoles and benzoxazoles from thiourea (B124793) derivatives, elucidating how substituent electronics can favor one reaction pathway over another. researchgate.net

When reacting acyl chlorides with organometallic reagents, the mechanism and products can vary. Less reactive organocuprates (Gilman reagents) typically add once to an acyl chloride to produce a ketone. chemistrysteps.com In contrast, more reactive Grignard reagents add twice: the first addition forms a ketone intermediate, which is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. libretexts.org

Spectroscopic and Structural Characterization of 2,2 Dimethylthiane 4 Carbonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,2-Dimethylthiane-4-carbonyl chloride. researchgate.netsemanticscholar.orgipb.pt One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the signals can be assigned based on their expected chemical shifts and coupling patterns. The two methyl groups at the C2 position are diastereotopic and are expected to show distinct singlet signals. The protons on the thiane (B73995) ring (at C3, C5, and C6) would appear as complex multiplets due to geminal and vicinal coupling. The single proton at the C4 position, being adjacent to the electron-withdrawing carbonyl chloride group, is expected to be shifted significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct signals for the carbonyl carbon, the quaternary C2 carbon, the methine C4 carbon, the two methyl carbons, and the three methylene (B1212753) carbons of the ring. The carbonyl carbon signal would be the most downfield due to the strong deshielding effect of the oxygen and chlorine atoms. mdpi.com

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, advanced NMR techniques are essential. diva-portal.orgnih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the thiane ring's proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary C2 carbon and linking the carbonyl group to the C4 position of the ring.

A summary of predicted NMR chemical shifts is presented in the table below.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Carbonyl (C=O)-175-180H4, H3
C2-45-55H3, Methyl Protons
C32.0-2.8 (m)35-45H4, H5, Methyl Protons
C43.5-4.5 (m)50-60H3, H5, Carbonyl C
C51.8-2.6 (m)25-35H4, H6
C62.5-3.5 (m)30-40H5
2-CH₃ (axial)1.2-1.5 (s)25-35C2, C3
2-CH₃ (equatorial)1.2-1.5 (s)25-35C2, C3

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate the protonated molecular ion [M+H]⁺. The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, C₇H₁₁ClOS.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgnih.gov The fragmentation of the protonated molecule is expected to follow characteristic pathways for thioethers and acid chlorides. miamioh.edunih.gov

Expected Fragmentation Pathways:

Loss of HCl: A common fragmentation pathway for protonated acid chlorides.

Loss of COCl radical: Cleavage of the C4-carbonyl bond to lose the acyl chloride moiety.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the sulfur atom, a characteristic fragmentation for thioethers, leading to ring-opening.

Loss of CO: Decarbonylation following the initial loss of a chlorine radical.

The table below outlines the expected major fragments and their corresponding exact masses.

Proposed Fragment Ion Molecular Formula Calculated Exact Mass (m/z) Description
[M+H]⁺C₇H₁₂ClOS⁺179.0292Protonated Molecular Ion
[M+H-HCl]⁺C₇H₁₁OS⁺143.0525Loss of Hydrogen Chloride
[M+H-CO]⁺C₆H₁₂ClS⁺151.0343Loss of Carbon Monoxide
[M+H-COCl]⁺C₆H₁₁S⁺115.0576Loss of the Carbonyl Chloride group
[C₄H₉S]⁺C₄H₉S⁺89.0419Fragment from ring cleavage

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group. uobabylon.edu.iq This band typically appears at a high frequency, a characteristic feature that distinguishes it from other carbonyl compounds like ketones or esters. libretexts.orgmsu.edu Other key absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the ring and methyl groups, and C-S stretching vibrations. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C-S and C-C bond vibrations of the heterocyclic ring often produce stronger and more easily identifiable signals in the Raman spectrum compared to the IR spectrum.

The table below summarizes the key expected vibrational frequencies.

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Intensity
C=O StretchAcid Chloride1790 - 1815Very Strong, Sharp
C-H StretchAlkane (CH₃, CH₂, CH)2850 - 3000Medium to Strong
C-H BendCH₂ Scissoring~1465Medium
C-H BendCH₃ Umbrella~1375Medium
C-Cl StretchAcyl Chloride750 - 850Strong
C-S StretchThioether600 - 750Weak to Medium

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.govnih.gov This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

For a six-membered heterocyclic ring like thiane, the analysis would confirm its preferred conformation, which is expected to be a chair form to minimize steric and torsional strain. nih.gov Key structural insights that would be obtained include:

Ring Conformation: Unambiguous confirmation of the chair conformation of the thiane ring.

Substituent Orientation: Determination of whether the carbonyl chloride group at the C4 position occupies an axial or equatorial position in the crystal lattice. This is influenced by steric interactions with other ring atoms and substituents.

Gem-Dimethyl Group Conformation: The precise bond angles and relative positioning of the two methyl groups at the C2 position.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that dictate the packing of molecules in the crystal. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignments

The C4 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. youtube.comwikipedia.org These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. mdpi.com

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The carbonyl group of the acid chloride acts as a chromophore. The electronic transitions associated with this chromophore (e.g., the n → π* transition) will give rise to a characteristic signal in the CD spectrum known as a Cotton effect. leidenuniv.nl The sign (positive or negative) of the Cotton effect is directly related to the absolute configuration (R or S) of the stereocenter at C4. By applying established empirical rules (such as the Octant Rule for carbonyl compounds) or by comparing the experimental spectrum with quantum chemical calculations, the absolute stereochemistry of an enantiomerically pure sample can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. youtube.com An ORD spectrum will also show a Cotton effect in the region of the chromophore's absorption. CD and ORD are related phenomena, and the information they provide is complementary for stereochemical assignment. nih.gov

Computational and Theoretical Studies of 2,2 Dimethylthiane 4 Carbonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be instrumental in understanding the electronic structure and predicting the reactivity of 2,2-Dimethylthiane-4-carbonyl chloride. These methods solve the Schrödinger equation (or a simplified form) to provide insights into the molecule's fundamental properties.

For this compound, DFT calculations could be used to determine key electronic properties. A typical approach would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be calculated. These parameters are crucial for predicting the molecule's reactivity; for instance, the HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The electrostatic potential map could also be generated to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.1 DQuantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies were found.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational landscapes and dynamic behavior of this compound over time. By simulating the atomic motions based on a force field, MD can explore the different shapes (conformations) the molecule can adopt and the transitions between them.

For the thiane (B73995) ring in this compound, MD simulations would be particularly useful in exploring its chair, boat, and twist-boat conformations and determining their relative stabilities. The simulations would also reveal the flexibility of the carbonyl chloride side chain and how its orientation is correlated with the conformation of the ring. Such studies can reveal the most populated conformational states under specific conditions (e.g., in a particular solvent or at a certain temperature), which is critical for understanding its biological activity or reaction pathways.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its reaction with a nucleophile, for example. By calculating the potential energy surface of the reaction, researchers can identify the transition state structures and determine the activation energies for different possible pathways.

For instance, the hydrolysis of the carbonyl chloride group could be modeled. This would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. Such calculations would clarify whether the reaction proceeds through a concerted or a stepwise mechanism. The influence of the thiane ring and its substituents on the reactivity of the carbonyl chloride could also be investigated by comparing its reaction profile to that of a simpler acyl chloride.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, these predictions would be invaluable.

For example, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. This would allow for the assignment of specific absorption bands to particular molecular vibrations, such as the C=O stretch of the carbonyl group or the C-S stretches of the thiane ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical chemical shifts, when compared to experimental spectra, can help in assigning the signals to specific atoms in the molecule and can also be used to distinguish between different conformers or isomers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterHypothetical Predicted ValueHypothetical Experimental Value
C=O Stretch (IR)1795 cm⁻¹1800 cm⁻¹
¹³C Chemical Shift (C=O)170 ppm172 ppm
¹H Chemical Shift (gem-dimethyl)1.25, 1.35 ppm1.28, 1.38 ppm

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies were found.

Analysis of Intramolecular Interactions and Conformational Preferences within the Thiane Ring and Carbonyl Moiety

A detailed computational analysis would also focus on the subtle intramolecular interactions that govern the conformational preferences of this compound. The thiane ring is known to adopt a chair conformation, and the presence of the gem-dimethyl group at the 2-position and the carbonyl chloride at the 4-position would influence the puckering of the ring and the axial versus equatorial preference of the substituent.

Methods like Natural Bond Orbital (NBO) analysis could be employed to study hyperconjugative interactions, such as those between the sulfur lone pairs and adjacent anti-bonding orbitals, which contribute to the stability of certain conformations. The analysis would also investigate potential steric interactions between the bulky gem-dimethyl group and the carbonyl chloride moiety in different orientations. Understanding these intramolecular forces is key to explaining the molecule's preferred three-dimensional structure, which in turn dictates its physical and chemical properties.

Advanced Applications of 2,2 Dimethylthiane 4 Carbonyl Chloride in Complex Organic Synthesis

Utilization as a Building Block for Bridged and Spirocyclic Systems

The rigid, chair-like conformation of the thiane (B73995) ring system makes 2,2-Dimethylthiane-4-carbonyl chloride a potentially valuable building block for the synthesis of intricate bridged and spirocyclic frameworks. The gem-dimethyl group at the 2-position would lock the conformation of the six-membered ring, providing a predictable stereochemical platform for subsequent transformations.

Bridged Systems: The acyl chloride functionality at the 4-position could serve as an anchor point for constructing bridges across the thiane ring. For instance, intramolecular Friedel-Crafts acylation, where an aromatic moiety is tethered to the sulfur atom or another position on the ring, could lead to the formation of a new carbocyclic ring, thereby creating a bridged system. Another approach could involve the conversion of the acyl chloride to a reactive ketene, which could then undergo intramolecular [2+2] cycloadditions with a strategically placed alkene on a side chain.

Spirocyclic Systems: Spirocycles could be assembled at the 4-position of the thiane ring. One potential strategy involves a ring-closing metathesis (RCM) reaction. The acyl chloride could be converted to a ketone bearing an olefinic side chain. A second olefin-containing substituent could be introduced elsewhere on the thiane ring, and a subsequent RCM reaction would forge the spirocyclic ring. Alternatively, intramolecular aldol-type condensations or Dieckmann cyclizations could be envisioned, where a suitable pronucleophile is tethered to the thiane ring and reacts with the carbonyl group derived from the acyl chloride.

Synthetic StrategyTarget SystemKey TransformationPotential Product Skeleton
Intramolecular Friedel-CraftsBridgedAcylationThia-bridged polycycle
Intramolecular [2+2] CycloadditionBridgedKetene-olefin cycloadditionFused cyclobutanone
Ring-Closing MetathesisSpirocyclicOlefin metathesisSpiro-thia-heterocycle
Intramolecular Aldol CondensationSpirocyclicAldol reactionSpiro-fused carbocycle

Role in Multi-component and Cascade Reactions for Molecular Diversity

Multi-component reactions (MCRs) and cascade reactions are powerful tools for rapidly building molecular complexity from simple starting materials. The reactivity of the acyl chloride in this compound could be harnessed in such processes to generate diverse molecular scaffolds.

Multi-component Reactions: The acyl chloride could participate in classic MCRs such as the Ugi or Passerini reactions. In an Ugi four-component reaction, this compound could serve as the carboxylic acid component (after hydrolysis), reacting with an amine, a ketone or aldehyde, and an isocyanide to generate a complex α-acylamino amide derivative incorporating the dimethylthiane moiety. This would allow for the rapid generation of a library of compounds with diverse substituents.

Cascade Reactions: A cascade reaction could be initiated by the reaction of the acyl chloride with a suitable nucleophile. For example, reaction with an enamine could lead to the formation of a β-dicarbonyl compound, which could then undergo a series of intramolecular cyclizations and rearrangements to form complex polycyclic systems. The sulfur atom in the thiane ring could also play a role in directing these cascades, for instance, through the formation of a temporary sulfonium (B1226848) ylide.

Precursor in Stereoselective Synthetic Methodologies and Asymmetric Catalysis

The inherent chirality of substituted thiane rings and the potential to introduce new stereocenters make this compound an interesting, albeit underexplored, precursor for stereoselective synthesis.

Stereoselective Synthesis: The carbonyl group, derived from the acyl chloride, at the 4-position of the conformationally locked thiane ring could be a handle for diastereoselective transformations. For example, reduction of a ketone at this position with a bulky hydride reagent would likely favor attack from the less hindered face, leading to a specific diastereomer of the corresponding alcohol. Similarly, additions of organometallic reagents or enolates to this ketone could proceed with high diastereoselectivity.

Asymmetric Catalysis: While the parent compound is achiral, it could be resolved into its enantiomers or used to synthesize chiral derivatives that could act as ligands in asymmetric catalysis. For example, conversion of the acyl chloride to a chiral oxazoline (B21484) or a phosphine-containing moiety could yield ligands for transition metal-catalyzed reactions. The sulfur atom could also act as a coordinating site for a metal catalyst, and the steric bulk of the gem-dimethyl group could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

ApplicationKey FeaturePotential Outcome
Diastereoselective ReductionSteric hindrance from gem-dimethyl groupHigh diastereomeric excess of the alcohol
Chiral Ligand SynthesisIntroduction of a chiral auxiliaryEnantioselective metal-catalyzed reactions
Asymmetric InductionConformational rigidity of the thiane ringControl of stereochemistry in subsequent reactions

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The functional handle provided by the acyl chloride group allows for the transformation of this compound into a variety of novel reagents and catalysts.

Novel Reagents: The acyl chloride could be converted into a range of other functional groups, each with its own unique reactivity. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement would provide an isocyanate, a versatile building block for ureas and carbamates. Transformation into a diazo ketone would open up possibilities for Wolff rearrangements and carbene-mediated cyclopropanations.

Novel Catalysts: As mentioned previously, derivatives of this compound could serve as scaffolds for new catalysts. The thiane sulfur could be oxidized to a sulfoxide (B87167) or a sulfone, which could act as chiral Lewis bases in organocatalysis. Furthermore, the rigid backbone of the dimethylthiane ring could be used to position catalytic functional groups in a precise spatial arrangement, leading to highly selective catalysts for a variety of organic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.